molecular formula C27H31NO3 B12458300 [1-(2,4-Dimethoxybenzyl)piperidin-4-yl](diphenyl)methanol

[1-(2,4-Dimethoxybenzyl)piperidin-4-yl](diphenyl)methanol

Cat. No.: B12458300
M. Wt: 417.5 g/mol
InChI Key: YBRZCPMLFGVRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxybenzyl)piperidin-4-ylmethanol is a complex organic compound that features a piperidine ring substituted with a dimethoxybenzyl group and a diphenylmethanol moiety

Preparation Methods

The synthesis of 1-(2,4-Dimethoxybenzyl)piperidin-4-ylmethanol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of piperidine with 2,4-dimethoxybenzyl chloride, followed by the addition of diphenylmethanol under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-(2,4-Dimethoxybenzyl)piperidin-4-ylmethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxybenzyl)piperidin-4-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives and benzyl-substituted piperidines. What sets 1-(2,4-Dimethoxybenzyl)piperidin-4-ylmethanol apart is its unique combination of a dimethoxybenzyl group and a diphenylmethanol moiety, which may confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C27H31NO3

Molecular Weight

417.5 g/mol

IUPAC Name

[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-diphenylmethanol

InChI

InChI=1S/C27H31NO3/c1-30-25-14-13-21(26(19-25)31-2)20-28-17-15-24(16-18-28)27(29,22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,24,29H,15-18,20H2,1-2H3

InChI Key

YBRZCPMLFGVRQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.